Product packaging for Auriculine(Cat. No.:CAS No. 22595-00-2)

Auriculine

Cat. No.: B1205342
CAS No.: 22595-00-2
M. Wt: 559.7 g/mol
InChI Key: FQXZITIIHQHGBC-KRYJLITLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Auriculine within Natural Product Chemistry

Natural product chemistry is a field dedicated to the study of organic compounds produced by living organisms, often termed secondary metabolites, which are not essential for survival but provide evolutionary advantages. researchgate.netresearchgate.netrooting-hormones.com These metabolites encompass a vast array of chemical structures, including alkaloids, terpenes, polyketides, and flavonoids, and have historically been foundational in the development of medicines. colab.wsresearchgate.net this compound fits within this domain as a natural product, specifically an alkaloid, isolated from plant sources. Its intricate chemical architecture exemplifies the complexity often encountered in natural products, making it a subject of interest for isolation, structural elucidation, and synthetic endeavors.

Historical Perspectives on this compound Discovery and Isolation

The journey of natural product research often begins with the isolation of compounds from their biological sources. An alkaloid with a constitution identical to that postulated for this compound was isolated from Liparis loeselii by Lindström and Lüning in 1971. researchgate.net This marked a significant step in identifying and characterizing this specific compound. Beyond its initial isolation, this compound has also been identified in other plant species, including Liparis nervosa and Trollius chinensis Bunge, further highlighting its presence within the plant kingdom. researchgate.netresearchgate.netcolab.ws

Classification and Structural Features of this compound

This compound is chemically classified as an alkaloid, belonging to the subclass of ornithine alkaloids and, more specifically, pyrrolizidine (B1209537) alkaloids. rooting-hormones.comresearchgate.netmdpi.com Pyrrolizidine alkaloids are characterized by a necine base (a bicyclic amino alcohol) esterified with one or two necic acids. researchgate.net

The molecular formula of this compound is C₃₁H₄₅NO₈. utm.mycore.ac.uk Its complex structure includes a pyrrolizidine ring system and a sugar moiety, indicating it is a glycoside. mdpi.com

Table 1: Key Chemical Properties of this compound

PropertyValueSource
PubChem CID442714 utm.my
Molecular FormulaC₃₁H₄₅NO₈ utm.my
Molecular Weight559.7 g/mol utm.my
IUPAC Name[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate utm.my
Compound TypeAlkaloid, Ornithine alkaloid, Pyrrolizidine alkaloid, Glycoside mdpi.com

Overview of Research Trajectories for Complex Natural Products

Research into complex natural products like this compound typically follows several interconnected trajectories. Initial efforts focus on isolation and purification from natural sources, often involving advanced chromatographic techniques. Following isolation, comprehensive structural elucidation is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Beyond characterization, synthetic chemistry plays a crucial role. Total synthesis aims to construct the natural product from simpler precursors, providing insights into chemical reactivity and developing new synthetic methodologies. Semisynthesis, involving chemical modification of a naturally derived intermediate, is also employed. Furthermore, understanding the biosynthetic pathways through which these compounds are produced in living organisms is a significant area of study.

The biological activities of natural products are extensively evaluated, often leading to the identification of lead compounds for drug discovery. researchgate.netrooting-hormones.comcolab.ws This involves various in vitro and in vivo assays to determine pharmacological potential. Advances in computational methods, including network pharmacology and in silico modeling, are increasingly integrated into natural product research to predict activities and understand complex mechanisms of action. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H45NO8 B1205342 Auriculine CAS No. 22595-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45NO8/c1-18(2)7-9-20-14-23(30(37)38-17-22-11-13-32-12-5-6-24(22)32)15-21(10-8-19(3)4)29(20)40-31-28(36)27(35)26(34)25(16-33)39-31/h7-8,14-15,22,24-28,31,33-36H,5-6,9-13,16-17H2,1-4H3/t22-,24-,25-,26-,27+,28-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXZITIIHQHGBC-KRYJLITLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4C3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OC[C@H]3CCN4[C@@H]3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331922
Record name Auriculine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22595-00-2
Record name [(1S,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl 4-(β-D-glucopyranosyloxy)-3,5-bis(3-methyl-2-buten-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22595-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Auriculine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Detailed Research Findings

Anti-inflammatory Activity

Studies have demonstrated that this compound, along with other pyrrolizidine (B1209537) alkaloids isolated from Liparis nervosa, exhibits anti-inflammatory properties. These compounds were found to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages. researchgate.net

Table 2: Anti-inflammatory Activity of this compound and Related Pyrrolizidine Alkaloids

CompoundSourceActivityIC₅₀ (µM) researchgate.net
This compoundLiparis nervosaInhibition of LPS-induced NO production in RAW 264.7 macrophages2.16-38.25
Nervosine (B1606990) ILiparis nervosaInhibition of LPS-induced NO production in RAW 264.7 macrophages2.16-38.25
Nervosine IILiparis nervosaInhibition of LPS-induced NO production in RAW 264.7 macrophages2.16-38.25
PaludosineLiparis nervosaInhibition of LPS-induced NO production in RAW 264.7 macrophages2.16-38.25
Nervosine IIILiparis nervosaInhibition of LPS-induced NO production in RAW 264.7 macrophages2.16-38.25
Nervosine IVLiparis nervosaInhibition of LPS-induced NO production in RAW 264.7 macrophages2.16-38.25
Nervosine VLiparis nervosaInhibition of LPS-induced NO production in RAW 264.7 macrophages2.16-38.25
Nervosine VILiparis nervosaInhibition of LPS-induced NO production in RAW 264.7 macrophages2.16-38.25

Antibacterial Activity

This compound has also shown efficacy against various bacterial strains. It has been reported to have effects on both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, studies have determined its Minimum Inhibitory Concentration (MIC) values against several common bacterial pathogens.

Table 3: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MIC (mg/L) researchgate.net
Staphylococcus aureus0.125 or 0.2532
Staphylococcus epidermidisNot specified25
Klebsiella pneumoniaeNot specified128
Streptococcus pneumoniaeNot specified128
S. agalactiae48.0-54.4Not specified
B. subtilis48.0-54.4Not specified

Note: 1 mg/L = 1 µg/mL. Discrepancies in reported MIC values may arise from different experimental methodologies or bacterial strains used in various studies.

Chemical Synthesis and Advanced Synthetic Methodologies for Auriculine

Strategies for Total Synthesis of Auriculine

The total synthesis of complex natural products typically involves a retrosynthetic analysis, breaking down the target molecule into simpler, readily available starting materials. For a compound like this compound, which is a pyrrolizidine (B1209537) alkaloid, common strategies for constructing the core pyrrolizidine scaffold might include:

Chiral Pool Approach: Utilizing readily available enantiomerically pure natural products (e.g., amino acids, carbohydrates) as starting materials to establish initial stereocenters and guide the synthesis towards the desired stereoisomer. iipseries.orgddugu.ac.in

Convergent Synthesis: Assembling the complex molecule from two or more advanced fragments, which are synthesized independently and then coupled in a late stage. This approach can be highly efficient for complex structures. chemrxiv.org

Cascade or Domino Reactions: Designing sequences where multiple bond-forming events occur in a single pot, often driven by the formation of reactive intermediates, to rapidly build molecular complexity.

Given this compound's classification as a pyrrolizidine alkaloid, synthetic efforts would likely focus on the construction of its characteristic bicyclic pyrrolizidine core, followed by the attachment and stereocontrolled elaboration of its various substituents, including the sugar and isopentenyl moieties.

Stereochemical Control and Asymmetric Synthesis in this compound Construction

This compound possesses multiple chiral centers, making stereochemical control paramount in its synthesis. Asymmetric synthesis aims to produce one stereoisomer preferentially over others from achiral or racemic precursors. iipseries.orgddugu.ac.inslideshare.netlibretexts.org Key methods for achieving stereocontrol in complex molecule synthesis include:

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to induce asymmetry during a reaction, which is then removed after the desired stereocenter is formed. iipseries.orgslideshare.netdu.ac.inchemistrydocs.com

Chiral Reagents: Employing stoichiometric amounts of a chiral reagent to influence the stereochemical outcome of a reaction. chemistrydocs.comrsc.org

Catalytic Asymmetric Synthesis: Utilizing a small amount of a chiral catalyst (e.g., organometallic catalysts, enzymes) to induce asymmetry, which is highly efficient and atom-economical. iipseries.orgchemistrydocs.comthieme.de

Diastereoselective Reactions: Exploiting existing chiral centers within a molecule to direct the formation of new stereocenters, leading to the preferential formation of one diastereomer. iipseries.orglibretexts.orgdu.ac.inchemistrydocs.com

For this compound, the precise control over the stereochemistry of the pyrrolizidine ring system and the attachment points of the sugar and other side chains would be critical. The synthesis would likely involve a combination of these strategies to achieve the desired enantiomeric and diastereomeric purity.

Development of Novel Methodologies for this compound Scaffold Construction

The synthesis of challenging natural product scaffolds often necessitates the development of novel synthetic methodologies. While specific novel methodologies exclusively developed for the this compound scaffold are not detailed in the provided search results, general advancements in organic synthesis that could be applied include:

C-H Activation: Direct functionalization of C-H bonds, offering more atom-economical and convergent routes by bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing light energy to drive transformations, enabling new reaction pathways and often milder conditions.

Flow Chemistry: Performing reactions in continuous flow reactors, which can improve reaction control, safety, and scalability, potentially leading to more efficient access to complex scaffolds.

Organocatalysis: Employing small organic molecules as catalysts to promote reactions with high selectivity, offering metal-free alternatives. rsc.org

The complexity of the this compound structure suggests that its efficient synthesis would benefit from or potentially inspire the development of such innovative approaches to construct its unique pyrrolizidine and glycosidic linkages.

Semi-synthetic Approaches and Derivatization of this compound Analogues

Semi-synthesis involves starting from a naturally occurring precursor that already possesses a significant portion of the target molecule's structure and then chemically modifying it to obtain the desired compound or its analogues. nih.gov Given that this compound is a natural product isolated from plants such as Liparis nervosa, semi-synthetic approaches could be a viable route for its production or for generating a library of its analogues. researchgate.netcolab.wscore.ac.uknih.gov

Derivatization of this compound analogues would involve modifying specific functional groups on the natural product to explore structure-activity relationships or improve its properties. This could include:

Esterification/Amidation: Modifying hydroxyl or carboxyl groups.

Glycosylation/Deglycosylation: Altering the sugar moiety, which is a significant part of this compound's structure. nih.gov

Modification of the Pyrrolizidine Core: Introducing or altering substituents on the alkaloid backbone.

Such approaches are crucial for drug discovery efforts, allowing for the systematic variation of the natural product's structure to identify derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Molecular and Cellular Mechanisms of Auriculine Action

Identification and Characterization of Auriculine's Molecular Targets

Direct experimental evidence indicates that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that a primary molecular target of this compound in inflammatory contexts is likely involved in the nitric oxide synthesis pathway, such as inducible nitric oxide synthase (iNOS), or upstream regulators controlling its expression.

In in silico molecular docking studies, this compound, as a phytoconstituent of Cassia auriculata Linn, has shown favorable binding energies with pro-inflammatory targets, including early responsive cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). These computational findings suggest potential interactions with these key mediators of inflammation. Furthermore, other phytoconstituents from Cassia auriculata Linn have been investigated for inhibiting inflammatory enzymes like 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2), implying that compounds from this source, potentially including this compound, may target these enzymes.

Another in silico investigation involving this compound isolated from Grewia bilamellata Gagnep. indicated its potential interaction with β-tubulin, suggesting a possible molecular target related to anthelmintic activity.

Investigation of this compound's Interactions with Biological Macromolecules

The observed inhibition of NO production by this compound in RAW 264.7 macrophages implies direct or indirect interactions with the enzymes or regulatory proteins responsible for NO synthesis. The in silico studies further support the notion of this compound interacting with various biological macromolecules. These computational analyses suggest binding affinities with pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory enzymes (5-LOX, COX-1, COX-2), indicating that this compound may modulate their activity through direct molecular recognition. The predicted interaction with β-tubulin also points to a potential binding to structural proteins within cells.

Biological macromolecules, such as proteins, lipids, and carbohydrates, interact through various forces including hydrogen bonding, ionic, and hydrophobic interactions, which are crucial for stabilizing their three-dimensional structures and functions. This compound's observed activities suggest it engages in such interactions with specific protein targets to elicit its cellular effects.

Modulation of Specific Cellular Signaling Pathways by this compound

This compound, along with other pyrrolizidine (B1209537) alkaloids such as nervosine (B1606990) III, nervosine IV, nervosine V, and nervosine VI, isolated from Liparis nervosa, has demonstrated potent inhibitory effects on lipopolysaccharide-induced NO production in RAW 264.7 macrophages. This anti-inflammatory action is often mediated through the modulation of critical cellular signaling pathways. While not explicitly detailed for this compound in the provided data, the inhibition of pro-inflammatory mediators in macrophages frequently involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. rsc.org

Furthermore, studies on Nervosine VII, a related pyrrolizidine alkaloid, provide insights into potential broader signaling pathway modulation. Nervosine VII has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically c-Jun N-terminal kinase (JNK), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and p38, while simultaneously suppressing the p53 signaling pathway in HCT116 human colorectal cancer cells. These findings suggest that this compound, as a structurally related compound, may also influence these crucial pathways involved in cellular stress responses, proliferation, apoptosis, and autophagy.

Effects of this compound on Fundamental Cellular Processes (e.g., cell cycle, apoptosis, autophagy)

While direct experimental data on this compound's effects on cell cycle, apoptosis, and autophagy are limited in the provided information, insights can be drawn from studies on related pyrrolizidine alkaloids. Nervosine VII, for instance, has been reported to induce both apoptosis and autophagy in HCT116 human colorectal cancer cells. The induction of apoptosis by Nervosine VII was associated with the activation of the intrinsic pathway, evidenced by the cleavage and activation of caspase-9, caspase-3, and caspase-7. Autophagy induction by Nervosine VII was characterized by the regulation of autophagic markers, including an increase in LC3-II and Beclin 1. Given the structural similarities within the pyrrolizidine alkaloid class, these observations suggest that this compound may also influence these fundamental cellular processes, potentially acting as a pro-apoptotic or pro-autophagic agent depending on the cellular context and concentration.

Mechanistic Studies in In Vitro Cellular Models

Mechanistic investigations of this compound have primarily utilized in vitro cellular models, offering controlled environments to elucidate its biological activities. A significant study employed LPS-stimulated RAW 264.7 murine macrophage cells to assess this compound's anti-inflammatory properties. In this model, this compound, along with other pyrrolizidine alkaloids, effectively inhibited the production of nitric oxide, demonstrating its ability to modulate inflammatory responses in a cellular context. The inhibitory concentrations (IC50 values) for NO production by this compound and related compounds in RAW 264.7 macrophages are presented below:

CompoundIC50 (µM) for NO Production Inhibition in RAW 264.7 Macrophages
This compound2.16 - 38.25
Nervosine I52.4
Nervosine II85.1
Paludosine105.1
Nervosine III2.16 - 38.25
Nervosine IV2.16 - 38.25
Nervosine V2.16 - 38.25
Nervosine VI2.16 - 38.25

(Note: The exact IC50 for this compound is within a range shared by several compounds; specific individual values for each compound within that range were not provided in the source.)

These in vitro studies in macrophage cell lines provide direct evidence of this compound's anti-inflammatory mechanism, highlighting its capacity to interfere with key inflammatory pathways at the cellular level. While not directly "in vitro cellular models" in the traditional sense, in silico molecular docking studies have also been employed to predict this compound's interactions with various protein targets, including pro-inflammatory cytokines and enzymes, and β-tubulin, offering computational insights into its potential mechanisms of action.

Biological Activities of Auriculine in Preclinical Research

In Vitro Assessments of Auriculine's Biological Effects on Various Cell Lines

In vitro studies are fundamental in preclinical research, allowing for the examination of a compound's effects on isolated cells or cell lines under controlled laboratory conditions. These assessments help to elucidate cellular mechanisms and identify potential biological activities before progressing to more complex models. mdpi.comfrontiersin.org

This compound, specifically a pyrrolizidine (B1209537) alkaloid isolated from Liparis nervosa, has demonstrated notable anti-inflammatory activity in in vitro settings. Research indicates that this compound exhibits strong inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values for this compound in this context ranged from 2.16 to 38.25 µM, suggesting its potential as an anti-inflammatory agent. nih.gov

Pyrrolizidine alkaloids, as a broader class, have also been investigated for other in vitro biological activities, including antimicrobial, antiviral, and antineoplastic properties, as well as acetylcholinesterase inhibition. wikipedia.org

Table 1: In Vitro Biological Activity of this compound

ActivityCell LineMechanism/TargetIC50 Range (µM)Source Plant
Anti-inflammatoryRAW 264.7 macrophagesInhibition of LPS-induced NO production2.16–38.25Liparis nervosa

Evaluation of this compound's Bioactivity in Ex Vivo Tissue Models

Ex vivo models bridge the gap between in vitro cell culture studies and in vivo animal experiments by utilizing living tissues or organs extracted from an organism and maintained outside the body. researchgate.netcfs.gov.hk These models retain more of the natural architectural and metabolic processes of the tissue, offering a more physiologically relevant environment than isolated cell cultures. cfs.gov.hkmdpi.comnih.gov They are valuable for assessing biocompatibility, permeability, and tissue-level responses to compounds. mdpi.comnih.gov

While ex vivo models provide a powerful platform for studying tissue development, physiology, and disease, specific detailed research findings on the bioactivity of this compound (CID 442714) in ex vivo tissue models were not extensively available in the provided search results.

Investigations of this compound's Pharmacological Potential in Non-human In Vivo Models

Despite the importance of in vivo studies in drug development, specific investigations detailing the pharmacological potential of this compound (CID 442714) in non-human in vivo models were not extensively detailed in the provided search results. Pyrrolizidine alkaloids, as a class, are known to undergo metabolic activation in the liver, leading to the formation of reactive intermediates that can cause various effects in vivo. wikipedia.orgscielo.org.mxmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

While the principles of SAR are widely applied to alkaloid research, including pyrrolizidine alkaloids, specific detailed SAR studies focusing on the modulation of biological activity for this compound (CID 442714) were not extensively identified in the provided search results. However, understanding the SAR of pyrrolizidine alkaloids in general is vital for developing compounds with improved pharmacological profiles and reduced toxicity.

Computational and In Silico Approaches for Bioactivity Prediction

Computational and in silico methods play an increasingly significant role in modern drug discovery by predicting bioactivity and identifying potential drug targets through techniques such as molecular docking, virtual screening, and machine learning. These approaches can accelerate the discovery process by efficiently screening large libraries of compounds and predicting their interactions with biological macromolecules.

For the broader class of pyrrolizidine alkaloids (PAs), computational biology methods have been employed for target identification. For instance, studies utilizing machine learning approaches like ChemMapper and SwissTargetPrediction have predicted the muscarinic acetylcholine (B1216132) receptor M1 as a high-probability target for PAs. Molecular docking studies further supported these predictions by revealing good binding affinities between PAs and the M1 receptor, suggesting their potential as M1 antagonists. These computational findings were subsequently corroborated by in vitro assays demonstrating that PAs increased intracellular calcium levels.

It is important to note that some in silico investigations mentioning "this compound" as a phytoconstituent, particularly from Cassia auriculata Linn, have explored its potential to inhibit pro-inflammatory cytokines through molecular docking studies. Given the known phytochemical profile of Cassia auriculata and the existence of a flavonoid compound named Auriculasin (PubChem CID 5358846) for which "this compound" is listed as a synonym, it is plausible that the "this compound" referenced in these in silico studies may refer to this flavonoid or a related compound, rather than the pyrrolizidine alkaloid this compound (CID 442714). wikipedia.org

Table 2: Computational/In Silico Bioactivity Predictions for Pyrrolizidine Alkaloids (PAs)

Method/ApproachPredicted Target/ActivitySpecificity for this compound (CID 442714)
Machine Learning, Molecular DockingMuscarinic acetylcholine receptor M1 antagonismGeneral for PAs; specific data for this compound (CID 442714) not detailed.
Molecular DockingInhibition of pro-inflammatory cytokinesFor "this compound" from Cassia auriculata (likely Auriculasin, CID 5358846).

Advanced Analytical and Structural Elucidation Methodologies for Auriculine

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HRMS, X-ray Crystallography)

High-resolution spectroscopic techniques are indispensable for the definitive structural confirmation of complex natural products like Auriculine. These methods provide detailed insights into the molecular connectivity, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning proton and carbon signals and establishing connectivity. While specific chemical shift data for this compound were not detailed in the provided search results, the general application of NMR, including techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and DEPT (Distortionless Enhancement by Polarization Transfer), is widely used for alkaloids to achieve comprehensive structural assignments. colab.wsresearchgate.net Reputable chemical suppliers often provide NMR data as part of their quality control for this compound, confirming its identity and purity. miamioh.edubiocrick.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is vital for determining the exact molecular mass of this compound and its fragments, which in turn allows for the precise determination of its elemental composition. This technique offers high mass accuracy, typically in the parts-per-million (ppm) range, which is critical for distinguishing compounds with very similar nominal masses. utm.mynih.gov In untargeted metabolite profiling studies, techniques such as Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (QTOF LC-MS) have been employed to identify metabolites, including this compound, by matching their exact mass and fragmentation patterns. utm.my The fragmentation of molecular ions in mass spectrometry, often induced by collision (e.g., CID), provides characteristic patterns that are highly diagnostic for structural features. miamioh.edulibretexts.orgresearchgate.netwikipedia.org

X-ray Crystallography

X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state, including absolute stereochemistry. While no specific X-ray crystallographic data for this compound were found in the provided search results, it remains a powerful technique for complex natural products when suitable crystals can be obtained. Its application would offer definitive confirmation of bond lengths, angles, and stereochemical configurations.

Advanced Chromatographic and Electrophoretic Methods for Isolation and Purity Analysis

Chromatographic and electrophoretic methods are essential for the isolation, purification, and assessment of the purity of this compound from complex matrices, particularly in natural product research.

Advanced Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of this compound. Various modes of HPLC, such as reversed-phase (RP-HPLC) and normal-phase chromatography, are employed. For isolation, methods like silica (B1680970) gel column chromatography, RP-C18 reversed-phase column chromatography, and Sephadex LH-20 column chromatography have been successfully used for alkaloids, including this compound. biocrick.com Semi-preparative and preparative HPLC are commonly utilized to isolate purified compounds from crude extracts. biocrick.compeptide.com

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. ijsrtjournal.commeasurlabs.com UPLC systems utilize columns packed with smaller particles (typically less than 2 µm), which allows for faster separations with improved chromatographic efficiency and reduced solvent consumption. ijsrtjournal.com This makes UPLC particularly advantageous for rapid purity analysis and high-throughput screening of this compound in research settings. ijsrtjournal.combiorxiv.orgmdpi.com

Electrophoretic Methods

Capillary Electrophoresis (CE) is an analytical technique that separates compounds based on their charge-to-mass ratio in an electric field. While not specifically detailed for this compound in the provided information, CE is recognized as an orthogonal method for purity analysis, especially for complex molecules like oligonucleotides. researchgate.netrsc.org Its high resolving power makes it a valuable tool for assessing the homogeneity of purified this compound samples.

Chiroptical Spectroscopy for Stereochemical Assignment

This compound possesses multiple chiral centers, as indicated by its complex IUPAC name which includes stereochemical descriptors such as (1S,8R) and (2S,3R,4S,5S,6R). biocrick.commiamioh.eduyoutube.com Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining and confirming the absolute stereochemistry of chiral molecules.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgjascoinc.combiorxiv.orglibretexts.org The resulting CD spectrum, which plots ellipticity (or differential absorbance) against wavelength, provides characteristic signals related to the molecule's chromophores and their chiral environment. wikipedia.orgjascoinc.com For this compound, CD spectroscopy would be employed to analyze the electronic transitions within its chromophoric units (e.g., aromatic rings, carbonyl groups) and deduce the absolute configuration of its stereocenters by comparing experimental spectra with theoretical calculations or known reference compounds. rsc.orgnih.govchemrxiv.org

Quantitative Analytical Methods for this compound in Complex Biological Matrices (research tools, non-clinical)

For research applications involving biological systems, accurate quantitative analysis of this compound in complex biological matrices (e.g., plasma, tissue homogenates) is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for such quantitative analyses due to its high sensitivity, selectivity, and robustness. youtube.cominchem.orgresearchgate.netnih.govnih.gov

LC-MS/MS for Quantification

In LC-MS/MS, this compound is first separated from the complex biological matrix by liquid chromatography, minimizing interferences. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Detection occurs by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netnih.gov

A significant challenge in quantifying analytes in biological matrices is the "matrix effect," where co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. youtube.comresearchgate.netnih.gov To address this in non-clinical research, several approaches are employed:

Standard Addition: Known concentrations of this compound are added to the biological matrix samples to create a calibration curve that accounts for matrix effects. inchem.org

Background Subtraction: Signals from blank matrix samples are subtracted from the analyte signals. inchem.org

Surrogate Matrix: A simplified matrix (e.g., stripped plasma, artificial matrix) is used for calibration if a truly analyte-free biological matrix is unavailable. inchem.org

Surrogate Analyte: A structurally similar compound, not naturally present in the matrix, is used as an internal standard to normalize for matrix effects and extraction efficiency. inchem.org

Sample preparation techniques, such as protein precipitation or solid-phase extraction (SPE), are often employed prior to LC-MS/MS analysis to clean up the biological matrix and concentrate the analyte, thereby reducing matrix effects and improving detection limits. researchgate.netnih.govnih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Derivatization and Analogue Synthesis for SAR Elucidation

Systematic derivatization and analogue synthesis are critical approaches in SAR studies, involving the creation of a series of compounds with targeted structural variations based on a lead scaffold. For Auriculasin, a prenylated flavonoid, initial mechanistic antibacterial analyses have positioned it as a promising candidate for the development of new antibacterial agents. nih.gov Its inhibitory activity towards the Gyr-B enzyme, with an IC50 of 0.38 ± 0.15 µM, suggests that the Auriculasin scaffold holds significant potential for future optimization. nih.gov

Identification of Key Pharmacophoric Elements within the Auriculine Scaffold

The identification of key pharmacophoric elements involves pinpointing the essential molecular features and their spatial arrangement necessary for a compound to exert its biological activity. For Auriculasin, its high affinity for the Gyr-B active site is primarily "achieved mostly through enthalpic interactions." nih.gov This suggests that specific functional groups or regions within the Auriculasin scaffold are crucial for these favorable interactions with the enzyme.

While the exact pharmacophoric features are not explicitly detailed in the provided search results, the strong enthalpic interactions observed (ΔGbinding = -10.69 kcal/mol) imply that the compound's ability to form specific hydrogen bonds, hydrophobic contacts, or π-stacking interactions with the Gyr-B enzyme is vital for its inhibitory activity. nih.gov The prenylated flavonoid structure of Auriculasin, with its hydroxyl groups, aromatic rings, and the lipophilic prenyl chain, likely contributes a combination of these features that constitute its pharmacophore for Gyr-B inhibition. Further studies would typically involve analyzing the binding poses from molecular docking and dynamics simulations to precisely map these critical interaction points.

Table 1: Key Binding Parameters of Auriculasin with Gyr-B Enzyme

ParameterValueUnitDescriptionSource
IC50 (Gyr-B inhibition)0.38 ± 0.15µMConcentration causing 50% inhibition of Gyr-B enzyme activity. nih.gov
ΔGbinding (Gyr-B interaction)-10.69kcal/molGibbs free energy of binding, indicating high affinity. nih.gov

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling play an indispensable role in modern SAR analysis, allowing researchers to predict and visualize molecular interactions with biological targets. For Auriculasin, these techniques were instrumental in understanding its mechanism of action against Escherichia coli. "Molecular modeling and physics-based simulations demonstrated the molecule's manner of fitting inside the Gyr-B active site." nih.gov

These in silico methods typically include:

Molecular Docking: Used to predict the preferred orientation of a ligand (Auriculasin) when bound to a receptor (Gyr-B), providing insights into the binding mode and potential interactions.

Molecular Dynamics (MD) Simulations: Employed to simulate the time-dependent behavior of the ligand-receptor complex, assessing its stability and the dynamic nature of the interactions. This can reveal crucial conformational changes and refine understanding of binding. nih.govmdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed for Auriculasin in the provided snippets, QSAR models correlate a compound's physicochemical properties and structural descriptors with its biological activity using statistical methods. nih.gov This allows for the prediction of activity for new, untested analogues. The initial molecular modeling for Auriculasin lays the groundwork for such advanced computational analyses to guide the design of more potent derivatives.

Challenges and Future Directions in Auriculine Research

Methodological Hurdles in Biosynthesis and Chemical Synthesis

The elucidation and manipulation of Auriculine's biosynthesis pathway present significant methodological hurdles. As a secondary metabolite, its formation in plants involves complex enzymatic reactions that are often not fully characterized. researchgate.netresearchgate.net Challenges in biosynthesis research typically include:

Identification of Precursors and Enzymes: Pinpointing all precursor molecules and the specific enzymes involved in each step of the biosynthetic pathway can be laborious. This often requires advanced metabolomics and proteomics techniques.

Pathway Elucidation: Reconstructing the entire multi-step pathway, especially for complex structures like pyrrolizidine (B1209537) alkaloids, can be difficult due to transient intermediates and the potential for alternative routes.

Genetic Manipulation: Genetically engineering host organisms (either the natural producer or heterologous systems) to enhance production or create analogues requires a deep understanding of the genes encoding the biosynthetic enzymes, which may not be fully known for this compound.

In terms of chemical synthesis, the complexity of this compound's molecular structure (C31H45NO8) poses substantial challenges. researchgate.net General difficulties in the chemical synthesis of natural products, which would apply to this compound, include:

Stereochemical Control: Achieving precise control over multiple stereocenters, which are common in complex natural products, is a major synthetic hurdle. [5 in previous turn, 9 in previous turn]

Functional Group Compatibility: The presence of diverse and sensitive functional groups within the molecule can necessitate extensive protecting group strategies, adding to the complexity and cost of synthesis. [6 in previous turn]

Scalability: Transitioning from laboratory-scale synthesis to industrial production can introduce new challenges related to reaction scalability, safety, and cost-effectiveness. [6 in previous turn]

Gaps in the Comprehensive Understanding of this compound's Mechanistic Biology

While this compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported for Staphylococcus aureus, Klebsiella pneumoniae, and Streptococcus pneumoniae (32, 128, and 128 mg/L, respectively) mdpi.comresearchgate.net, and has been explored in in silico studies for anti-inflammatory properties researchgate.netresearchgate.netnanobioletters.com, a comprehensive understanding of its precise mechanistic biology remains limited. Key gaps include:

Specific Molecular Targets: The exact molecular targets (e.g., proteins, enzymes, receptors) through which this compound exerts its observed biological effects are largely uncharacterized. This lack of specificity hinders rational drug design and development.

Signaling Pathways: The downstream cellular signaling pathways modulated by this compound are not well-defined. Understanding these pathways is crucial for elucidating its full biological impact.

Structure-Activity Relationships (SAR): Detailed SAR studies that correlate specific structural features of this compound with its biological activities are scarce. This knowledge is essential for designing more potent and selective analogues.

Cellular and In Vivo Mechanisms: Beyond general observations, the detailed cellular processes and in vivo mechanisms underlying this compound's effects are not fully elucidated. This includes its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for therapeutic potential.

Potential for Novel Chemical Probe Development Based on this compound

Chemical probes are indispensable tools in biomedical research for interrogating biological systems and validating drug targets. promega.cafebs.orgox.ac.ukunc.eduresearchgate.net Given this compound's reported biological activities, there is potential for its development or the development of its analogues as novel chemical probes. However, this endeavor would face challenges such as:

Selectivity: Developing a probe that selectively modulates a single protein target without off-target effects is a significant challenge, especially for natural products that may exhibit promiscuous binding. unc.edu

Potency: Achieving sufficient potency to elicit a measurable biological effect at low concentrations is crucial for a high-quality chemical probe.

Cell Permeability and Stability: The probe must be able to effectively enter cells and remain stable within the biological environment to be useful for cellular studies.

Target Engagement Assays: Robust assays are needed to confirm that the chemical probe directly and selectively engages its intended protein target in living systems. promega.ca

Availability of Analogues: The ability to synthesize structurally related inactive analogues (negative controls) is critical for validating the specificity of a chemical probe, which is often difficult for complex natural products.

Emerging Research Avenues and Untapped Potential of this compound and its Analogues

Despite the existing challenges, this compound and its analogues hold untapped potential, leading to several emerging research avenues:

Target Identification and Validation: Advanced chemical proteomics and activity-based protein profiling (ABPP) techniques could be employed to identify the specific protein targets of this compound, providing a foundation for understanding its mechanism of action and validating potential therapeutic targets. unc.eduresearchgate.net

Biosynthetic Engineering for Diversification: Understanding and manipulating the biosynthetic machinery of this compound could lead to the production of novel analogues with improved pharmacological properties, enhanced yields, or reduced toxicity. This involves leveraging synthetic biology approaches.

Structure-Guided Drug Design: Once specific targets are identified, structural biology techniques (e.g., X-ray crystallography, cryo-EM) could provide insights into this compound's binding mode, enabling rational design of more potent and selective derivatives.

Exploration of Broader Biological Activities: Beyond antibacterial and anti-inflammatory properties, further screening of this compound and its analogues for other biological activities (e.g., antiviral, anticancer, neuroprotective) could uncover new therapeutic applications. Pyrrolizidine alkaloids, as a class, have shown diverse pharmacological properties. researchgate.netresearchgate.net

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations could offer more efficient and stereoselective routes to this compound and its complex analogues, overcoming some limitations of purely chemical approaches.

The future of this compound research lies in overcoming these methodological and mechanistic hurdles through interdisciplinary approaches, leveraging advanced analytical techniques, and focusing on detailed target identification and validation. This will pave the way for fully realizing its potential as a valuable chemical entity for both basic biological research and potential therapeutic applications.

Q & A

Q. What strategies validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Use photoaffinity labeling or cellular thermal shift assays (CETSA) to confirm direct target binding. Pair with CRISPR-Cas9 knockouts to establish phenotype dependency. Cross-validate using transcriptomic/proteomic profiling .

Data Analysis and Reporting Guidelines

  • For Meta-Analyses : Include a table summarizing key parameters (e.g., study size, effect size, heterogeneity metrics) with 95% confidence intervals. Reference PRISMA checklist for transparency .
  • For Experimental Replication : Tabulate reagent sources (e.g., catalog numbers, purity grades) and instrument calibration details to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Auriculine
Reactant of Route 2
Auriculine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.